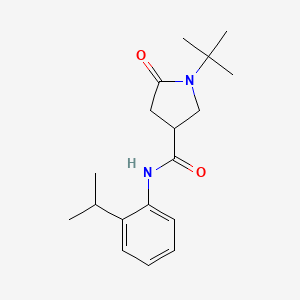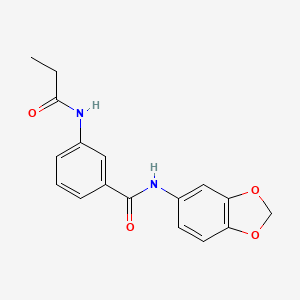![molecular formula C18H15NO3 B5321499 {4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid (CMPA) is a synthetic compound that has gained significant attention in scientific research in recent years. CMPA is a derivative of 4-hydroxyphenylacetic acid and has been shown to have potential therapeutic applications in various fields, including cancer research, immunology, and neurology.
作用機序
The exact mechanism of action of {4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound may also induce apoptosis, or programmed cell death, in cancer cells. In immune cells, this compound may suppress the production of pro-inflammatory cytokines by inhibiting the activation of certain signaling pathways. The neuroprotective effects of this compound may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to cell death. In immune cells, this compound suppresses the production of pro-inflammatory cytokines, which can reduce inflammation. In the brain, this compound modulates certain neurotransmitter systems, leading to improved cognitive function.
実験室実験の利点と制限
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on {4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid. One area of interest is the development of this compound derivatives with improved efficacy and specificity for certain target cells. Another area of interest is the investigation of the potential neuroprotective effects of this compound in human clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in cells.
合成法
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid can be synthesized through a multistep process starting from 4-hydroxyphenylacetic acid. The first step involves the conversion of 4-hydroxyphenylacetic acid to 4-hydroxyphenylacetic acid chloride using thionyl chloride. The resulting compound is then reacted with 3-methylbenzylcyanide in the presence of a base to form the intermediate product. Finally, the intermediate product is reacted with 4-hydroxyphenylacetic acid in the presence of a catalyst to yield this compound.
科学的研究の応用
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid has been studied extensively for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound also exhibits anti-inflammatory properties and has been shown to suppress the production of pro-inflammatory cytokines in immune cells. In addition, this compound has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-3-2-4-15(9-13)16(11-19)10-14-5-7-17(8-6-14)22-12-18(20)21/h2-10H,12H2,1H3,(H,20,21)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDEDUYEMCACI-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5321439.png)
![3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321444.png)
![2-benzyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321447.png)
![1-{[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5321453.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)


![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)